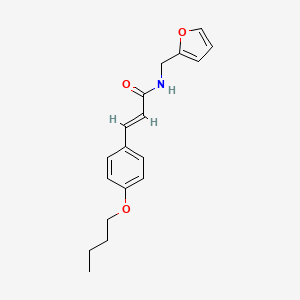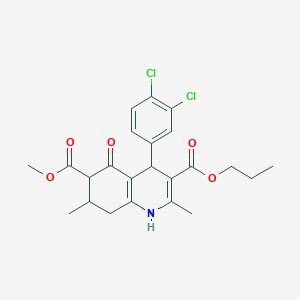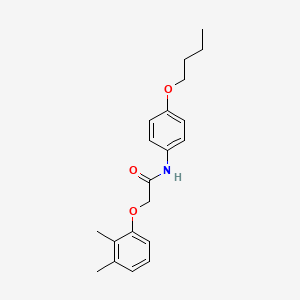
3-(4-butoxyphenyl)-N-(2-furylmethyl)acrylamide
Vue d'ensemble
Description
3-(4-butoxyphenyl)-N-(2-furylmethyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of acrylic acid and is commonly known as BFA. BFA has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mécanisme D'action
BFA exerts its effects by binding to a protein called ADP-ribosylation factor 1 (ARF1), which is involved in various cellular processes, including protein trafficking and membrane trafficking. BFA inhibits the activity of ARF1, which leads to the disruption of cellular processes that are dependent on ARF1 activity.
Biochemical and Physiological Effects:
BFA has been shown to have various biochemical and physiological effects, including the inhibition of protein trafficking, the disruption of Golgi apparatus structure and function, and the inhibition of vesicular transport. BFA has also been shown to induce apoptosis, or programmed cell death, in certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BFA in laboratory experiments is its specificity for ARF1. BFA selectively inhibits ARF1 activity, which allows for the specific study of ARF1-dependent cellular processes. However, one limitation of using BFA is its potential toxicity. BFA has been shown to induce apoptosis in certain cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving BFA. One potential area of research is the development of BFA derivatives that have increased specificity for certain cellular processes. Another area of research is the use of BFA in combination with other compounds to enhance its effects. Additionally, further studies are needed to fully understand the potential applications of BFA in various scientific research fields.
Applications De Recherche Scientifique
BFA has been studied extensively for its potential applications in various scientific research fields. It has been shown to have potential applications in cancer research, as it inhibits the activity of a protein called ARF6, which is involved in cancer cell migration and invasion. BFA has also been studied for its potential applications in neuroscience, as it can be used to selectively block the activity of certain neurotransmitter receptors.
Propriétés
IUPAC Name |
(E)-3-(4-butoxyphenyl)-N-(furan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-2-3-12-21-16-9-6-15(7-10-16)8-11-18(20)19-14-17-5-4-13-22-17/h4-11,13H,2-3,12,14H2,1H3,(H,19,20)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEQJIVNNCECOB-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-amino-4-{5-[(3-bromophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4687454.png)
![methyl 2-[(2-bromobenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4687457.png)


![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(3,4-dichlorophenyl)piperazine](/img/structure/B4687478.png)
![4-[(2-naphthylsulfonyl)amino]benzamide](/img/structure/B4687479.png)
![5-benzylidene-2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B4687488.png)
![3-({[3-(isopropoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4687496.png)

![3-phenyl-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4687505.png)

![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4687538.png)
